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molecular formula C13H15ClN2O2 B8677596 6-Chloro-1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid CAS No. 921194-98-1

6-Chloro-1-[2-(dimethylamino)ethyl]-1H-indole-3-carboxylic acid

Cat. No. B8677596
M. Wt: 266.72 g/mol
InChI Key: UJEJRJFGCIBCLS-UHFFFAOYSA-N
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Patent
US07803815B2

Procedure details

The ester was hydrolyzed in a mixture of H2O/THF/MeOH (ratio 1:1:1) with LiOH.H2O (3 eq.). The reaction mixture was stirred at 40° C. overnight. The acid was extracted several times with EtOAc, and the combined organic phases were dried over Na2SO4. Recrystallisation in Et2O afforded 35 mg (34% overall yield) of the title compound as a white solid.
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
H2O THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[C:13]2[C:8](=[CH:9][C:10]([Cl:14])=[CH:11][CH:12]=2)[N:7]([CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])[CH:6]=1)=[O:4].O[Li].O>O.C1COCC1.CO>[Cl:14][C:10]1[CH:9]=[C:8]2[C:13]([C:5]([C:3]([OH:4])=[O:2])=[CH:6][N:7]2[CH2:15][CH2:16][N:17]([CH3:19])[CH3:18])=[CH:12][CH:11]=1 |f:1.2,3.4.5|

Inputs

Step One
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CN(C2=CC(=CC=C12)Cl)CCN(C)C
Name
LiOH.H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles
O[Li].O
Name
H2O THF MeOH
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C1CCOC1.CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The acid was extracted several times with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
Recrystallisation in Et2O
CUSTOM
Type
CUSTOM
Details
afforded

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
ClC1=CC=C2C(=CN(C2=C1)CCN(C)C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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